Filanesib

Vue d'ensemble

Description

FilanésIb, également connu sous le nom d’ARRY-520, est un inhibiteur de petite molécule de la protéine du fuseau de la kinésine (KIF11). Il a été proposé comme traitement potentiel pour divers cancers, en particulier le myélome multiple. FilanésIb agit en inhibant la fonction de KIF11, qui est essentielle à la bonne séparation des chromosomes lors de la division cellulaire .

Applications De Recherche Scientifique

Filanesib has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Chemistry: this compound is used as a tool compound to study the function of KIF11 and its role in cell division.

Biology: Researchers use this compound to investigate the mechanisms of mitotic arrest and apoptosis in cancer cells.

Medicine: this compound is being evaluated in clinical trials for the treatment of multiple myeloma and other cancers. .

Industry: This compound is being developed by pharmaceutical companies as a potential cancer therapeutic

Mécanisme D'action

Target of Action

Filanesib, also known as ARRY-520, is a highly selective, targeted inhibitor of the Kinesin Spindle Protein (KSP) . KSP, also known as KIF11, plays a crucial role in the assembly and maintenance of the bipolar spindle, which is essential for cell division .

Mode of Action

This compound interacts with KSP, inhibiting its function and causing mitotic arrest . This arrest prevents the formation of a bipolar spindle, leading to the creation of a monopolar spindle . The monopolar spindle prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus . This disruption in the cell division process leads to cell death or apoptosis, particularly in rapidly proliferating cancer cells .

Biochemical Pathways

The inhibition of KSP by this compound affects the normal cell division process, leading to a massive, uncontrolled cell division, proliferation, and growth . This disruption in the cell division process leads to cell death or apoptosis, particularly in rapidly proliferating cancer cells .

Result of Action

The inhibition of KSP by this compound leads to mitotic arrest, which subsequently leads to cell death or apoptosis of the immensely proliferating cancer cells . This can result in marked tumor regression in preclinical models of human solid tumors and human leukemias, often leading to durable responses .

Action Environment

For example, the sensitivity of cancer cells to this compound has been correlated with the level of expression of the protein Bax .

Analyse Biochimique

Biochemical Properties

Filanesib interacts with the kinesin spindle protein (KSP), a key player in mitotic spindle formation . By inhibiting KSP, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death . The IC50 value of this compound for human KSP is 6 nM, indicating its potent inhibitory activity .

Cellular Effects

This compound has demonstrated significant activity against a broad range of human and rodent tumor cell lines, including various leukemias and solid tumors . It induces cell death by apoptosis in vitro . This compound causes accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner . It also induces cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the kinesin spindle protein (KSP), inhibiting its function and leading to mitotic arrest . This disruption of the mitotic spindle formation leads to cell cycle arrest and subsequent cell death .

Temporal Effects in Laboratory Settings

This compound demonstrates rapid activity, with effects observed as early as 15 minutes after exposure . It has been shown to induce monopolar spindle formation . The half-life for this compound is approximately 70 hours .

Subcellular Localization

This compound acts on the kinesin spindle protein (KSP), which is involved in the formation of the mitotic spindle . Therefore, it is likely that this compound localizes to the mitotic spindle during cell division.

Méthodes De Préparation

La synthèse du filanésIb implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie par l'introduction de divers groupes fonctionnels. La voie synthétique comprend généralement la formation d'un cycle thiadiazole, suivie de l'ajout d'un groupe difluorophényle et d'une chaîne latérale aminopropyle. Les conditions réactionnelles impliquent souvent l'utilisation d'acides et de bases forts, ainsi que des températures élevées pour faciliter la formation du produit souhaité .

Analyse Des Réactions Chimiques

FilanésIb subit plusieurs types de réactions chimiques, notamment :

Oxydation : FilanésIb peut être oxydé pour former divers métabolites, qui peuvent avoir des activités biologiques différentes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le filanésIb, modifiant potentiellement son activité.

Substitution : FilanésIb peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre, conduisant à la formation de nouveaux dérivés

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

FilanésIb a été largement étudié pour ses applications potentielles en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Parmi ses principales applications, citons :

Chimie : FilanésIb est utilisé comme composé outil pour étudier la fonction de KIF11 et son rôle dans la division cellulaire.

Biologie : Les chercheurs utilisent FilanésIb pour étudier les mécanismes d'arrêt mitotique et d'apoptose dans les cellules cancéreuses.

Médecine : FilanésIb est en cours d'évaluation dans des essais cliniques pour le traitement du myélome multiple et d'autres cancers. .

Industrie : FilanésIb est en cours de développement par des sociétés pharmaceutiques comme traitement anticancéreux potentiel

Mécanisme d'action

FilanésIb exerce ses effets en inhibant la fonction de KIF11, une protéine motrice essentielle à la formation du fuseau mitotique lors de la division cellulaire. En empêchant la formation du fuseau bipolaire, FilanésIb induit un arrêt mitotique, conduisant à la mort cellulaire ou à l'apoptose dans les cellules cancéreuses en division rapide. Ce mécanisme d'action fait de FilanésIb un candidat prometteur pour le traitement des cancers caractérisés par une prolifération cellulaire incontrôlée .

Comparaison Avec Des Composés Similaires

FilanésIb est unique parmi les inhibiteurs de KIF11 en raison de sa forte puissance et de sa sélectivité. Parmi les composés similaires, citons :

Ispinesib (SB-715992) : Un autre inhibiteur de KIF11 avec un mécanisme d'action similaire mais une structure chimique différente.

Monastrol : Un inhibiteur de KIF11 moins puissant qui induit également un arrêt mitotique mais avec un mode de liaison différent.

L'unicité de FilanésIb réside dans sa capacité à induire des réponses durables dans les modèles précliniques et son activité prometteuse dans les essais cliniques, ce qui en fait un atout précieux dans l'arsenal des traitements anticancéreux .

Propriétés

IUPAC Name |

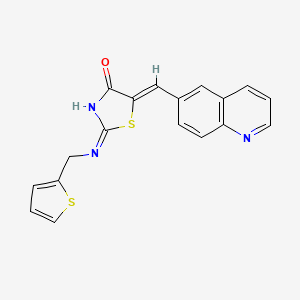

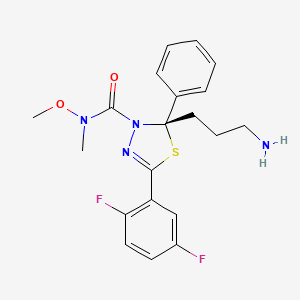

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXISKGBWFTGEI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237086 | |

| Record name | Filanesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

KSP has been identified as an attractive drug target against cancer. Cancer results when normal cellular processes go awry and lead to a massive, uncontrolled cell division, proliferation, and growth. Inhibitors of KSP cause mitotic arrest by preventing the formation of bipolar spindle. The monopolar spindle thus prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus. This compound is a highly potent KSP inhibitor that demonstrates subnanomolar potency in both enzymatic and cellular assays and causes mitotic arrest, leading to cell death or apoptosis of the immensely proliferating cancer cells. | |

| Record name | Filanesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

885060-09-3 | |

| Record name | Filanesib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885060-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filanesib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885060093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filanesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filanesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILANESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A49OSO368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)